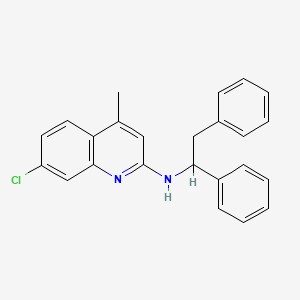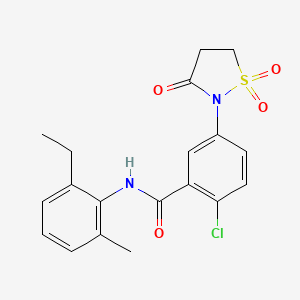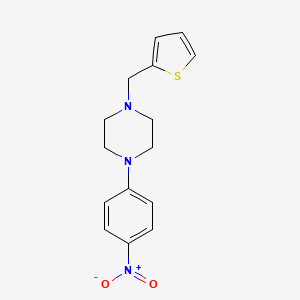
7-chloro-N-(1,2-diphenylethyl)-4-methyl-2-quinolinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-chloro-N-(1,2-diphenylethyl)-4-methyl-2-quinolinamine, also known as JNJ-31020028, is a chemical compound that has gained attention in the scientific community for its potential therapeutic properties. This compound has been studied extensively in the field of neuroscience due to its ability to modulate the activity of certain receptors in the brain. In
作用機序
7-chloro-N-(1,2-diphenylethyl)-4-methyl-2-quinolinamine acts as a partial agonist at the dopamine D2 receptor and an antagonist at the serotonin 5-HT2A receptor. This dual activity results in a modulation of the dopaminergic and serotonergic systems in the brain, which are involved in the regulation of mood, cognition, and behavior. The exact mechanism of action of this compound is not fully understood, but it is believed to involve a complex interplay between these two systems.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. These effects include an increase in dopamine release in the prefrontal cortex, a decrease in serotonin release in the striatum, and an improvement in cognitive function in animal models of schizophrenia and depression. This compound has also been shown to have antidepressant and anxiolytic effects in animal models.
実験室実験の利点と制限
7-chloro-N-(1,2-diphenylethyl)-4-methyl-2-quinolinamine has several advantages for lab experiments, including its high affinity for the dopamine D2 receptor and its ability to modulate both the dopaminergic and serotonergic systems in the brain. However, there are also some limitations to its use in lab experiments, such as its relatively short half-life and its poor solubility in aqueous solutions.
将来の方向性
There are several future directions for the study of 7-chloro-N-(1,2-diphenylethyl)-4-methyl-2-quinolinamine. One potential avenue of research is the exploration of its therapeutic potential in the treatment of neuropsychiatric disorders such as schizophrenia and depression. Another area of interest is the investigation of its effects on other neurotransmitter systems in the brain, such as the glutamatergic and GABAergic systems. Additionally, the development of more potent and selective analogs of this compound may lead to the discovery of new treatments for these disorders.
合成法
The synthesis of 7-chloro-N-(1,2-diphenylethyl)-4-methyl-2-quinolinamine involves a multi-step process that begins with the reaction of 4-methyl-2-aminophenol with 2-chloroacetophenone to form the intermediate 4-methyl-2-(2-chlorophenyl)-2,3-dihydroquinolin-1-one. This intermediate is then reacted with 1,2-diphenylethylamine in the presence of a palladium catalyst to yield this compound. The final product is obtained through a purification process that involves recrystallization and chromatography.
科学的研究の応用
7-chloro-N-(1,2-diphenylethyl)-4-methyl-2-quinolinamine has been studied extensively in the field of neuroscience for its potential therapeutic properties. This compound has been shown to modulate the activity of certain receptors in the brain, including the dopamine D2 receptor and the serotonin 5-HT2A receptor. These receptors are involved in the regulation of mood, cognition, and behavior, making this compound a promising candidate for the treatment of various neuropsychiatric disorders.
特性
IUPAC Name |
7-chloro-N-(1,2-diphenylethyl)-4-methylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2/c1-17-14-24(27-23-16-20(25)12-13-21(17)23)26-22(19-10-6-3-7-11-19)15-18-8-4-2-5-9-18/h2-14,16,22H,15H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDQRUXJALWTIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)Cl)NC(CC3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-morpholinyl)-N-(4-{5-[(4-morpholinylacetyl)amino]-1,3-benzoxazol-2-yl}phenyl)acetamide](/img/structure/B4891390.png)
![5-{[5-(1-piperidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4891394.png)

![2-{3-[(1-benzyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}acetamide](/img/structure/B4891402.png)
![3-ethyl-1-[(4-nitrophenyl)acetyl]-5-(4-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4891408.png)

![2-[{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B4891436.png)
![5-{5-chloro-2-[3-(2-methylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4891447.png)
![N-[1-(1-naphthylamino)-2-oxo-2-phenylethyl]-2-furamide](/img/structure/B4891454.png)

![2-{2-[(4-chlorophenoxy)acetyl]hydrazino}-N-(2,5-dimethoxyphenyl)-2-oxoacetamide](/img/structure/B4891465.png)
![3-(benzylsulfonyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B4891467.png)
![4-({1-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide](/img/structure/B4891470.png)
![3-(5-{[3-(2,4-dichlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4891477.png)